molecular formula C14H21NO2 B13992925 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B13992925
M. Wt: 235.32 g/mol
InChI Key: GPGFZYXTSUJNFM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that features a benzyloxy group, a pyrrolidine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of benzyl alcohol with 3-(pyrrolidin-1-yl)propan-2-ol. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-2-(pyrrolidin-1-yl)ethanol
  • 1-(Benzyloxy)-3-(morpholin-4-yl)propan-2-ol
  • 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol

Uniqueness

1-(Benzyloxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-phenylmethoxy-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C14H21NO2/c16-14(10-15-8-4-5-9-15)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2

InChI Key

GPGFZYXTSUJNFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(COCC2=CC=CC=C2)O

Origin of Product

United States

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